N-(3-Phenylsalicylidene)-cyclohexylamine
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Overview
Description
N-(3-Phenylsalicylidene)-cyclohexylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized from the condensation reaction between 3-phenylsalicylaldehyde and cyclohexylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylsalicylidene)-cyclohexylamine typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base.
Purification: After the reaction is complete, the product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylsalicylidene)-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Substituted derivatives on the phenyl ring.
Scientific Research Applications
N-(3-Phenylsalicylidene)-cyclohexylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of other organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can participate in various chemical reactions, allowing the compound to bind to metal ions and other biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-Phenylsalicylidene)-cyclohexylamine can be compared with other Schiff bases and related compounds:
N-(Salicylidene)-cyclohexylamine: Similar structure but lacks the phenyl group, which may affect its reactivity and biological activity.
N-(3-Phenylsalicylidene)-methylamine: Similar structure but with a methyl group instead of a cyclohexyl group, which may influence its solubility and interaction with targets.
N-(3-Phenylsalicylidene)-ethylamine: Similar structure but with an ethyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
2-(cyclohexyliminomethyl)-6-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHLWHSWQDPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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